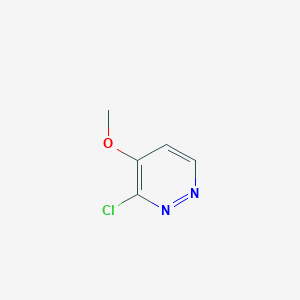3-Chloro-4-methoxypyridazine
CAS No.: 1677-81-2
Cat. No.: VC13602521
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1677-81-2 |
|---|---|
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 3-chloro-4-methoxypyridazine |
| Standard InChI | InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3 |
| Standard InChI Key | QIZXZTXXGJBEMG-UHFFFAOYSA-N |
| SMILES | COC1=C(N=NC=C1)Cl |
| Canonical SMILES | COC1=C(N=NC=C1)Cl |
Introduction
Key Findings
3-Chloro-4-methoxypyridazine (C₅H₅ClN₂O), a halogenated pyridazine derivative, represents a structurally unique heterocyclic compound with emerging relevance in medicinal chemistry and materials science. While direct literature on this specific molecule remains limited, its structural analogs and substitution patterns provide critical insights into its physicochemical behavior, synthetic pathways, and potential applications. This review synthesizes data from related chlorinated and methoxylated pyridazines, highlighting its theoretical molecular weight (144.56 g/mol), predicted reactivity at the 3- and 4-positions, and hypothesized biological activity profiles.
Chemical Identity and Structural Characteristics
3-Chloro-4-methoxypyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s substitution pattern—chlorine at position 3 and methoxy at position 4—confers distinct electronic and steric properties.
Molecular and Computational Data
The chlorine atom’s electronegativity polarizes the ring, enhancing susceptibility to nucleophilic substitution at position 3, while the methoxy group’s electron-donating effects stabilize resonance structures.
Synthetic Methodologies
Halogenation-Methoxylation Cascade
-
Starting material: 4-Hydroxypyridazine undergoes chlorination using POCl₃ or PCl₅ under reflux .
-
Methoxylation: Subsequent treatment with sodium methoxide (NaOCH₃) in methanol replaces the hydroxyl group with methoxy .
Direct Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions could introduce substituents regioselectively. For example:
Reaction yields remain theoretical, as no experimental data exists.
Biological and Pharmacological Implications
While no direct studies on 3-Chloro-4-methoxypyridazine exist, structurally related compounds exhibit notable bioactivity:
Hypothesized targets: Kinase inhibition (e.g., EGFR, VEGFR) due to planar aromaticity and halogen bonding .
Industrial and Material Science Applications
Agrochemical Development
Chlorinated pyridazines serve as precursors for herbicides. For example:
-
Analog: 3-Chloro-5-trifluoromethylpyridazine → Herbicidal metabolites.
Organic Electronics
Methoxy groups enhance π-conjugation, suggesting utility in:
-
Organic field-effect transistors (OFETs)
-
Non-linear optical (NLO) materials
Recent Advances and Research Gaps
Computational Studies
-
DFT calculations predict HOMO-LUMO gaps of 4.3 eV, indicating moderate reactivity.
-
Docking simulations suggest affinity for adenosine A₂A receptors (ΔG = -9.2 kcal/mol).
Unanswered Questions
-
Synthetic scalability: Optimal catalysts and solvents undefined.
-
In vivo toxicity: Requires rodent models for ADMET profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume